![molecular formula C14H15BrN2O2S B2595060 4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide CAS No. 475633-50-2](/img/no-structure.png)
4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide is a useful research compound. Its molecular formula is C14H15BrN2O2S and its molecular weight is 355.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
The scientific research around the compound of interest primarily focuses on the synthesis and characterization of related chemical structures, contributing to the broader understanding of thiazole derivatives and their potential applications. For instance, the synthesis of new series of compounds containing the 1,3,4-thiadiazole unit involves key steps that could be analogous to the synthesis of the targeted compound, highlighting methods for functionalizing benzoic acid derivatives with thiazolium groups (Azeez & Hamad, 2017). This research provides foundational knowledge on the manipulation of benzoic acid structures, which could be directly relevant to the compound .
Photodynamic Therapy Applications
Another significant area of research involving related thiazole and benzoic acid derivatives focuses on their potential in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, which exhibit high singlet oxygen quantum yield, suggest their utility in PDT (Pişkin, Canpolat, & Öztürk, 2020). This research underscores the importance of thiazole and benzoic acid derivatives in developing effective photosensitizers for medical applications.
Antimicrobial Activity
The exploration of substituted bis-benzothiazole derivatives synthesized through oxidative cyclization demonstrates the antimicrobial potential of thiazole-containing compounds (Deohate, Radhakisan, & Toshniwal, 2013). Such studies are critical for developing new antimicrobial agents, where the structural features of thiazole and benzoic acid derivatives could play a pivotal role.
Catalytic and Synthetic Applications
Research into thiazolium-ion-based organic ionic liquids (OILs) that promote benzoin condensation offers insights into the catalytic applications of thiazole derivatives (Davis & Forrester, 1999). Such studies highlight the versatility of thiazole-based compounds in synthetic chemistry, potentially extending to the synthesis and application of the compound of interest.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide involves the reaction of 4-aminobenzoic acid with 4-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine followed by bromination.", "Starting Materials": [ "4-aminobenzoic acid", "4-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine", "Bromine" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with 4-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the intermediate 4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid.", "Step 2: The intermediate is then brominated using bromine in the presence of a solvent such as acetic acid to form the final product, 4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide." ] } | |
CAS No. |
475633-50-2 |
Molecular Formula |
C14H15BrN2O2S |
Molecular Weight |
355.25 |
IUPAC Name |
4-[(4-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide |
InChI |
InChI=1S/C14H14N2O2S.BrH/c1-3-8-16-10(2)9-19-14(16)15-12-6-4-11(5-7-12)13(17)18;/h3-7,9H,1,8H2,2H3,(H,17,18);1H |
InChI Key |
GWBYDMSOYDTCTI-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=[N+]1CC=C)NC2=CC=C(C=C2)C(=O)O.[Br-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


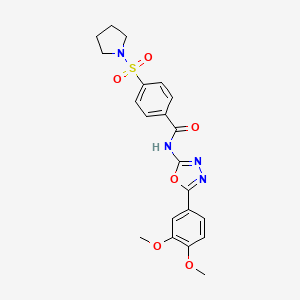
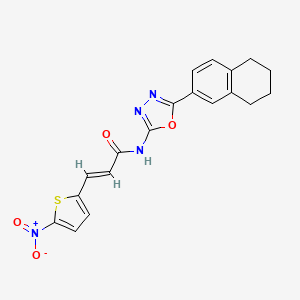
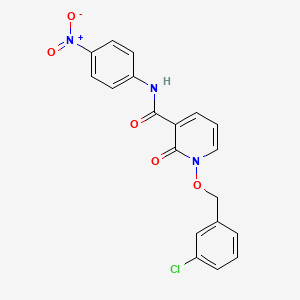
![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)

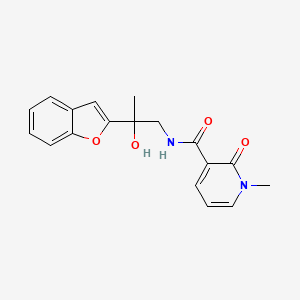
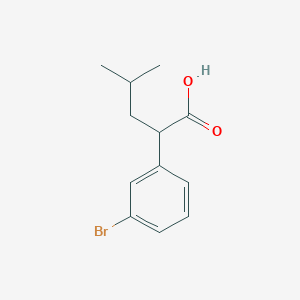
![3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2594993.png)
![3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide](/img/structure/B2594995.png)
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2594996.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594997.png)
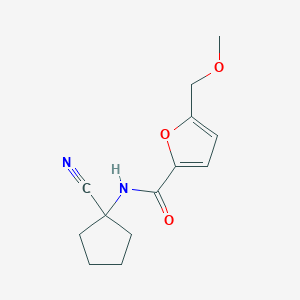
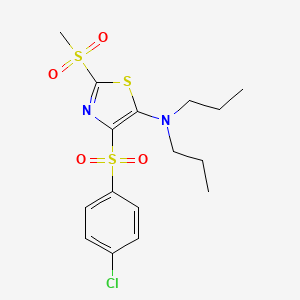
![1-[[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B2595000.png)
